molecular formula C10H13N3S B4730866 N-allyl-N'-(3-aminophenyl)thiourea

N-allyl-N'-(3-aminophenyl)thiourea

Cat. No.: B4730866
M. Wt: 207.30 g/mol
InChI Key: HWKFPIGVGLBKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-N'-(3-aminophenyl)thiourea is a thiourea derivative characterized by an allyl group attached to one nitrogen and a 3-aminophenyl group attached to the other nitrogen of the thiourea core. Thioureas are sulfur-containing analogs of urea, known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Properties

IUPAC Name

1-(3-aminophenyl)-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKFPIGVGLBKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Electronic Comparisons

Thiourea derivatives exhibit varied biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name Substituents Molecular Weight Key Features
N-Allyl-N'-(3-aminophenyl)thiourea 3-aminophenyl, allyl Not reported Amino group enhances hydrophilicity; allyl introduces steric bulk
N-Allyl-N'-(4-chlorophenyl)thiourea 4-chlorophenyl, allyl ~212.7 (C₁₀H₁₀ClN₂S) Chlorine increases hydrophobicity; potential EGFR inhibition
N-Allyl-N'-(3-nitrophenyl)thiourea 3-nitrophenyl, allyl 237.28 Nitro group confers electron-withdrawing effects; may alter receptor binding
N-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea Chlorobenzoyl, trifluoromethyl 358.7 Trifluoromethyl enhances stability; intramolecular hydrogen bonds observed
Key Observations:
  • Electronic Effects: The 3-aminophenyl group in the target compound donates electrons via its amino group, contrasting with electron-withdrawing groups (e.g., nitro in or chloro in ), which may reduce reactivity toward electrophilic targets.
Anticancer Potential :
  • EGFR Inhibition: N-Benzoyl-N'-phenylthiourea derivatives (e.g., from ) inhibit EGFR tyrosine kinase, a key target in cancer therapy. The allyl and aminophenyl groups in the target compound may similarly interact with EGFR’s ATP-binding pocket, though steric effects from the allyl group could modulate efficacy .
  • Anti-Amoebic Activity: Amino acid-functionalized thioureas (M1, M2 in ) show enhanced activity against Acanthamoeba due to hydrophilic moieties. The 3-aminophenyl group in the target compound may mimic this behavior, facilitating interactions with transport proteins .
Analgesic and Catalytic Properties :
  • Analgesic Potential: N-Allyl-N-(benzoylcarbamothioyl)benzamide () was studied for analgesia via molecular docking. The target compound’s allyl and aminophenyl groups may similarly interact with pain receptors like COX-2 .
  • Catalytic Activity: Sulfonaryl thioureas () show catalytic efficiency in organic reactions. The amino group in the target compound could act as a hydrogen-bond donor, enhancing catalytic properties in asymmetric synthesis .

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding: N-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea () forms intramolecular N–H⋯O bonds and intermolecular N–H⋯S interactions, stabilizing its crystal structure. The target compound’s amino group may similarly participate in hydrogen bonding, affecting solubility and crystallinity .
  • Thermal Stability : Trifluoromethyl groups (as in ) enhance thermal stability. The allyl group in the target compound may reduce melting points compared to bulkier substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-N'-(3-aminophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-allyl-N'-(3-aminophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.